2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-phenoxyethyl)amino)-2-methylpropanoic acid
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Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-phenoxyethyl)amino)-2-methylpropanoic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-phenoxyethyl)amino)-2-methylpropanoic acid typically involves the following steps:
Starting Material: The process begins with an amino acid as the starting material.
Fmoc Protection: The amino acid is reacted with Fmoc chloride in the presence of a base to form the Fmoc-protected amino acid.
Coupling Reaction: The Fmoc-protected amino acid is then coupled with 2-phenoxyethylamine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Synthesis: Using large reactors to carry out the Fmoc protection and coupling reactions.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-phenoxyethyl)amino)-2-methylpropanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions
Fmoc Removal: Typically achieved using piperidine in a solvent like dimethylformamide (DMF).
Coupling Reagents: Commonly used reagents include carbodiimides (e.g., DCC) and uronium salts (e.g., HATU) for peptide bond formation.
Major Products
The major products formed from these reactions are peptides and other amino acid derivatives, depending on the specific reactants and conditions used .
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-phenoxyethyl)amino)-2-methylpropanoic acid has several applications in scientific research:
Peptide Synthesis: Widely used in the synthesis of peptides due to its ability to protect amino groups.
Biological Studies: Utilized in the study of protein-protein interactions and enzyme mechanisms.
Medicinal Chemistry: Employed in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-phenoxyethyl)amino)-2-methylpropanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. Upon completion of the desired reactions, the Fmoc group can be removed to reveal the free amino group .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Amino Acids: Compounds like Fmoc-glycine and Fmoc-alanine are similar in structure and function.
Boc-Amino Acids: Boc-protected amino acids use a different protecting group but serve a similar purpose in peptide synthesis.
Uniqueness
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-phenoxyethyl)amino)-2-methylpropanoic acid is unique due to its specific combination of the Fmoc group and the 2-phenoxyethylamine moiety, which provides distinct reactivity and stability characteristics .
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(2-phenoxyethyl)amino]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO5/c1-27(2,25(29)30)28(16-17-32-19-10-4-3-5-11-19)26(31)33-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,24H,16-18H2,1-2H3,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJRYASTWYCAMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N(CCOC1=CC=CC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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